(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of appropriate benzodioxole and chlorophenyl derivatives with a thiazolidine-2,4-dione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more cost-effective reagents. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction efficiency and yield. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is being investigated for its potential therapeutic effects. It has been explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and are known for their antidiabetic properties.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety are often studied for their potential as bioactive molecules.
Chlorophenyl Derivatives: These compounds are widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12ClNO4S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12ClNO4S/c19-13-4-2-1-3-12(13)9-20-17(21)16(25-18(20)22)8-11-5-6-14-15(7-11)24-10-23-14/h1-8H,9-10H2/b16-8- |
InChI Key |
XSPMYTVVBYTOON-PXNMLYILSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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